molecular formula C19H22O3 B1584384 4-Pentylphenyl 4-methoxybenzoate CAS No. 38444-13-2

4-Pentylphenyl 4-methoxybenzoate

Cat. No.: B1584384
CAS No.: 38444-13-2
M. Wt: 298.4 g/mol
InChI Key: UISXVYOLBGBYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Pentylphenyl 4-methoxybenzoate, also known as Nematal 105, is primarily targeted towards optical electronics applications such as liquid-crystal displays (LCD) . It acts as a host material for luminophores .

Mode of Action

The mode of action of this compound involves its interaction with luminophores such as N,N′-Bis (2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI). When PDI is dissolved in the liquid crystal host to an approximate concentration of 10 -5 M, PDI molecules are successfully aligned within a nematic liquid crystal .

Biochemical Pathways

The biochemical pathways affected by this compound involve the alignment of PDI molecules within a nematic liquid crystal. This alignment leads to decreased surface losses, despite increased absorption when illuminated through the narrow edges .

Pharmacokinetics

It is known that the compound is a nematic liquid crystal slightly above room temperature .

Result of Action

The result of the action of this compound is the successful alignment of PDI molecules within a nematic liquid crystal. This alignment can be used in optical electronics applications such as liquid-crystal displays (LCD) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can be easily hydrolyzed . Furthermore, it is flammable and can cause harm when in contact with strong oxidants .

Preparation Methods

The synthesis of 4-Pentylphenyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-pentylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Pentylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-Pentylphenyl 4-methoxybenzoate has several scientific research applications:

Comparison with Similar Compounds

4-Pentylphenyl 4-methoxybenzoate can be compared with similar compounds such as:

This compound stands out due to its specific combination of a pentyl chain and a methoxy group, which provides unique liquid crystal properties suitable for various applications in optoelectronics and research.

Properties

IUPAC Name

(4-pentylphenyl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-3-4-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(21-2)14-10-16/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISXVYOLBGBYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068099
Record name Benzoic acid, 4-methoxy-, 4-pentylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38444-13-2
Record name 4-Pentylphenyl 4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylphenyl methoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-methoxy-, 4-pentylphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-methoxy-, 4-pentylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-pentylphenyl p-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTYLPHENYL METHOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C69KDR77Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentylphenyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-Pentylphenyl 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
4-Pentylphenyl 4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
4-Pentylphenyl 4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Pentylphenyl 4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
4-Pentylphenyl 4-methoxybenzoate
Customer
Q & A

Q1: How does the structure of 4-Pentylphenyl 4-methoxybenzoate influence its fluorescence behavior when combined with nanoparticles in different solvents?

A1: The research paper focuses on the interaction between liquid crystals, including this compound, and nanoparticles in various solvents. [] While the study doesn't delve deep into the specific structural influence on fluorescence, it observes changes in the fluorescence spectra of the combined materials. This suggests that the interaction between the liquid crystal, nanoparticles, and solvent impacts the excited state dynamics of this compound, leading to observable changes in fluorescence. Further research focusing on the specific structural elements and their roles in these interactions would be needed to provide a definitive answer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.